(2R)-2-(bromomethyl)-1,4-dioxane
CAS No.: 2287191-41-5
Cat. No.: VC11565132
Molecular Formula: C5H9BrO2
Molecular Weight: 181
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287191-41-5 |
|---|---|
| Molecular Formula | C5H9BrO2 |
| Molecular Weight | 181 |
Introduction
Structural and Chemical Properties
The molecular formula of (2R)-2-(bromomethyl)-1,4-dioxane is , with a molecular weight of 195.05 g/mol. The 1,4-dioxane ring adopts a chair conformation, with the bromomethyl group occupying an equatorial position to minimize steric strain. This configuration enhances the compound’s stability while preserving its reactivity toward nucleophilic substitution reactions.
The presence of the bromine atom introduces significant polarity, resulting in a dipole moment of approximately 2.1 D. This property facilitates solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF), though the compound remains immiscible with water. Spectroscopic characterization reveals distinct signals in -NMR (e.g., a triplet at δ 3.7 ppm for the dioxane protons and a doublet at δ 3.4 ppm for the bromomethyl group).
Synthesis and Industrial Production
Bromination of 1,4-Dioxane Precursors
The synthesis of (2R)-2-(bromomethyl)-1,4-dioxane typically involves the bromination of 2-(hydroxymethyl)-1,4-dioxane using phosphorus tribromide () or hydrogen bromide () under controlled conditions . A representative reaction pathway is:
Industrial-scale production often employs continuous flow reactors to optimize yield (typically 70–85%) and minimize byproducts . For instance, copper(II) bromide () has been used as a catalyst in sealed-tube reactions at 175°C, achieving conversions exceeding 90% .
Enantioselective Synthesis
Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases, are critical for obtaining the (2R)-enantiomer with high enantiomeric excess (ee > 98%). Asymmetric catalysis using palladium complexes has also shown promise in small-scale syntheses.
Reactivity and Functionalization
Nucleophilic Substitution
The bromomethyl group undergoes facile nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium azide () yields 2-(azidomethyl)-1,4-dioxane, a precursor for click chemistry applications:
Cross-Coupling Reactions
Applications in Organic Synthesis
Pharmaceutical Intermediates
(2R)-2-(Bromomethyl)-1,4-dioxane serves as a key intermediate in the synthesis of β-blockers and antiviral agents. Its chiral center ensures the enantiomeric purity of final products, which is critical for drug efficacy.
Polymer Chemistry
The compound acts as a crosslinking agent in epoxy resins, enhancing thermal stability and mechanical strength. Bromine’s flame-retardant properties further expand its utility in materials science .
Comparative Analysis with Structural Analogs
| Compound | Ring Size | Functional Group | Key Differentiation |
|---|---|---|---|
| (2R)-2-(Bromomethyl)pyrrolidine | 5-membered | Bromomethyl | Nitrogen-containing ring; enhanced basicity |
| (2R)-2-(Bromomethyl)oxirane | 3-membered | Bromomethyl | Strained epoxide ring; higher reactivity |
| (2R)-2-(Bromomethyl)oxetane | 4-membered | Bromomethyl | Intermediate ring strain; balanced reactivity |
The 1,4-dioxane backbone in (2R)-2-(bromomethyl)-1,4-dioxane provides a unique balance of stability and reactivity compared to smaller or heteroatom-containing rings.
Future Directions and Research Gaps
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Catalytic Asymmetric Synthesis: Developing cost-effective catalysts for large-scale enantioselective production remains a priority.
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Toxicological Studies: Comprehensive assessments of ecotoxicology and chronic exposure effects are urgently needed.
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Advanced Materials: Exploring applications in conductive polymers and nanotechnology could unlock novel uses.
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